N-Ethyl-2-methoxy-5-methylaniline is an organic compound categorized as an aromatic amine. It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring. This compound is primarily utilized as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its structural formula is represented as , with a molecular weight of approximately 165.23 g/mol.
The compound can be synthesized from simpler aromatic precursors through several chemical reactions. It is commercially available from various chemical suppliers and can also be produced in laboratory settings using established synthetic methods.
N-Ethyl-2-methoxy-5-methylaniline falls under the category of aromatic amines, specifically substituted anilines. Its classification is based on its functional groups and the presence of a methoxy substituent, which influences its reactivity and applications in organic synthesis.
The synthesis of N-Ethyl-2-methoxy-5-methylaniline can be accomplished through multiple routes:
In industrial production, large-scale batch or continuous processes are employed, often utilizing catalysts to enhance yield and purity. Advanced techniques such as flow chemistry may also be applied to optimize reaction conditions .
The molecular structure of N-Ethyl-2-methoxy-5-methylaniline consists of a benzene ring substituted with an ethyl group at the nitrogen atom, a methoxy group at the second carbon position, and a methyl group at the fifth carbon position. The structural representation can be described using its InChI key: YFUZGYMEYDWBTN-UHFFFAOYSA-N
and its canonical SMILES notation: CCNC1=C(C=CC(=C1)C)OC
.
Property | Value |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | N-Ethyl-2-methoxy-5-methylaniline |
InChI | InChI=1S/C10H15NO/c1-4-11-9-7-8(2)5-6-10(9)12-3/h5-7,11H,4H2,1-3H3 |
InChI Key | YFUZGYMEYDWBTN-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=C(C=CC(=C1)C)OC |
N-Ethyl-2-methoxy-5-methylaniline can participate in various chemical reactions:
The choice of reagents and conditions significantly impacts the outcome of these reactions:
The mechanism of action for N-Ethyl-2-methoxy-5-methylaniline involves its role as a nucleophile in substitution reactions, allowing it to form covalent bonds with electrophilic centers. In biological contexts, it may interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects.
N-Ethyl-2-methoxy-5-methylaniline exhibits several notable physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Flash Point | >230 °F |
Solubility | Slightly soluble in chloroform, ethyl acetate, methanol |
The compound is sensitive to air and should be stored under inert atmospheres to prevent degradation. It is characterized by its brown to black crystalline form and has a predicted pKa value around 4.66 .
N-Ethyl-2-methoxy-5-methylaniline has diverse applications across various scientific fields:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3